

In-Depth Technical Guide: Mcl1-IN-5 Binding Affinity to Mcl-1

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Compound of Interest

Compound Name: Mcl1-IN-5

Cat. No.: B12393777

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of a series of potent and selective myeloid cell leukemia 1 (Mcl-1) inhibitors. While the specific compound "**Mcl1-IN-5**" is not explicitly named in the foundational research by Johannes JW, et al., this guide focuses on the key compounds from their seminal 2017 publication, "Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors," which are central to understanding the structure-activity relationship of this class of inhibitors.

Quantitative Binding Affinity Data

The following tables summarize the binding affinities of key compounds from the developmental series, highlighting the progression from an initial screening hit to a highly optimized macrocyclic inhibitor. These compounds demonstrate the potent and selective inhibition of Mcl-1.

Table 1: In Vitro Binding Affinity of Mcl-1 Inhibitors

Compound	Mcl-1 FRET IC50 (μM)	Mcl-1 SPR Kd (μM)	Bcl-2 FRET IC50 (μM)	Bcl-xL FRET IC50 (μM)
Compound 1	1.5	Not Reported	>100	>100
Compound 13	0.155	0.37	Not Reported	Not Reported
Compound 21	0.008	Not Reported	Not Reported	Not Reported
Compound 26	<0.003	Not Reported	5	>99

Data sourced from Johannes JW, et al. ACS Med Chem Lett. 2016;8(2):239-244.[1]

Experimental Protocols

The binding affinities presented were determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) assays. Below are detailed methodologies representative of those used to characterize these Mcl-1 inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of an inhibitor to Mcl-1 by detecting the disruption of the interaction between Mcl-1 and a fluorescently labeled peptide ligand derived from a BH3 domain.

Materials:

- Recombinant human Mcl-1 protein
- Fluorescently labeled BH3-domain peptide (e.g., from Noxa)
- Terbium-conjugated anti-His antibody (Donor)
- Fluorescein-labeled streptavidin (Acceptor)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

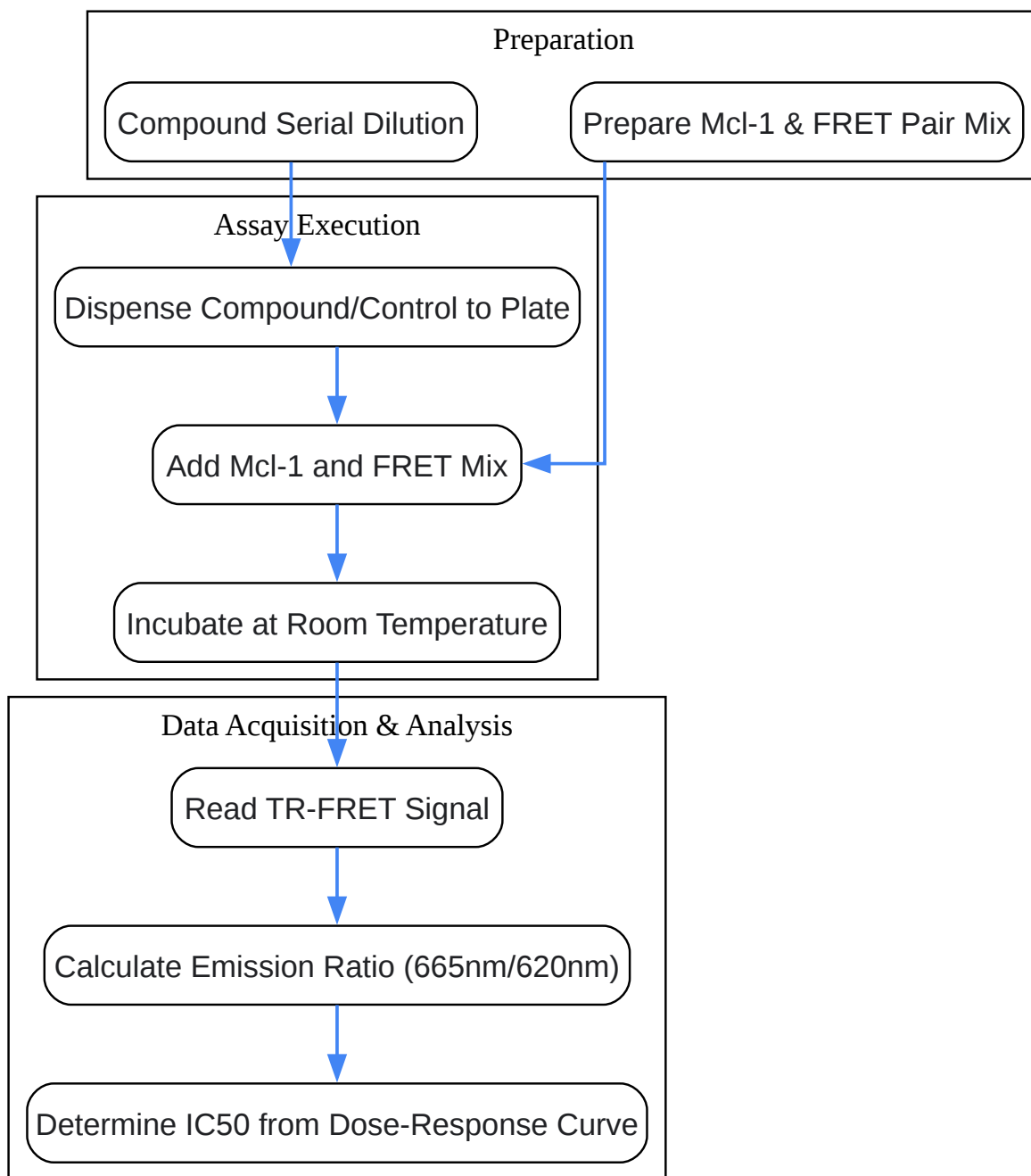
- 384-well low-volume black plates
- Test compounds (e.g., **Mcl1-IN-5** series)

Procedure:

- **Compound Preparation:** A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
- **Reagent Preparation:** The Mcl-1 protein, fluorescently labeled peptide, and TR-FRET pair are diluted to their final concentrations in assay buffer.
- **Assay Plate Preparation:**
 - Add 2 μ L of the diluted test compound or DMSO control to the appropriate wells of the 384-well plate.
 - Add 10 μ L of the Mcl-1 protein solution to all wells.
 - Add 10 μ L of the fluorescently labeled BH3 peptide and TR-FRET pair mix to all wells.
- **Incubation:** The plate is incubated at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
- **Data Acquisition:** The TR-FRET signal is read on a compatible plate reader. The emission from the terbium donor (at 620 nm) and the sensitized acceptor (at 665 nm) are measured after a suitable delay time (e.g., 100 μ s) following excitation (e.g., at 340 nm).
- **Data Analysis:** The ratio of the acceptor to donor emission is calculated. The IC₅₀ values are determined by plotting the percent inhibition (calculated relative to high and low controls) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

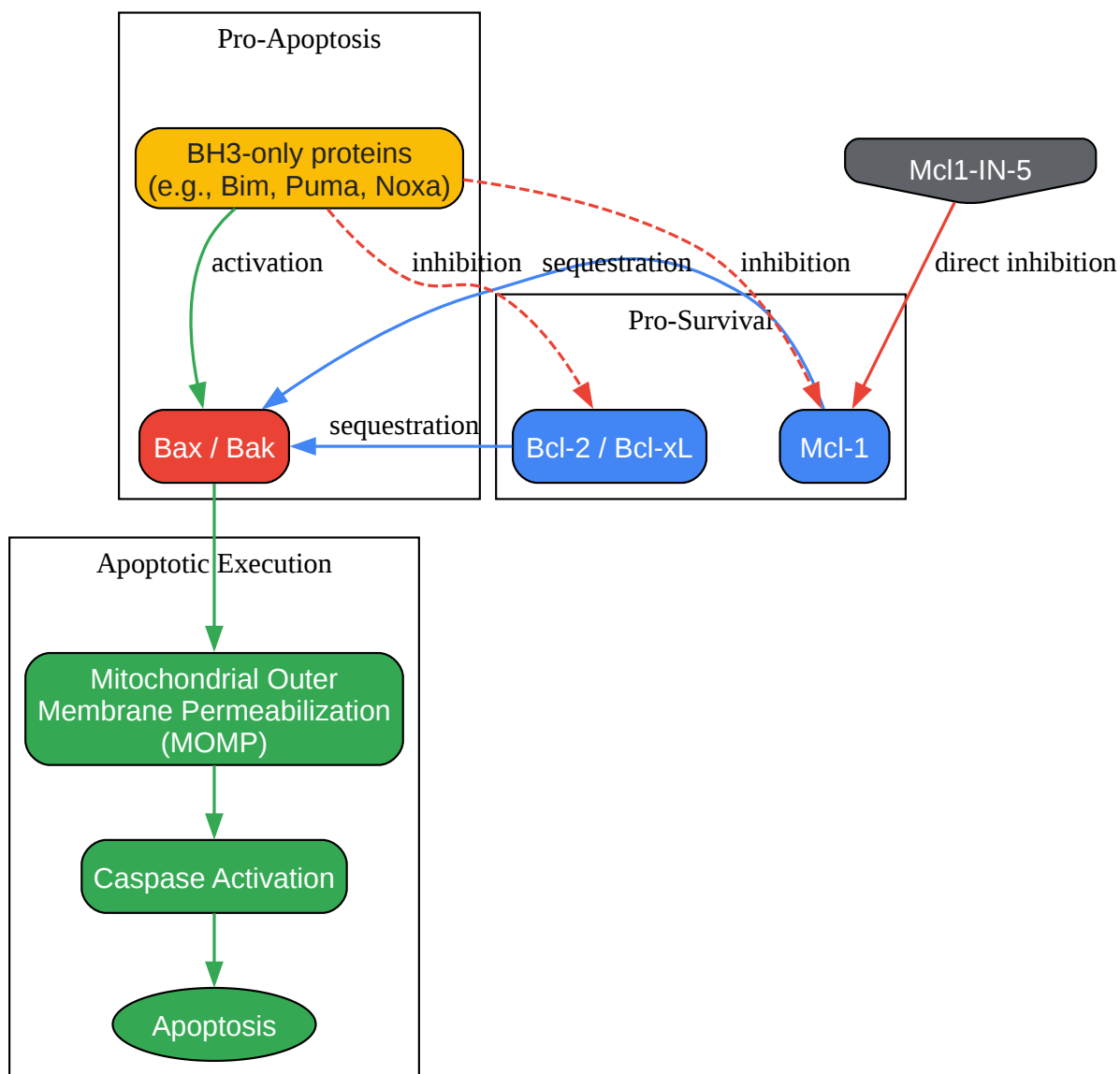
Experimental Workflow: TR-FRET Assay



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Caption: Workflow for determining Mcl-1 inhibitor IC50 using a TR-FRET assay.

Mcl-1 Signaling Pathway in Apoptosis



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Caption: Mcl-1's role in the intrinsic apoptotic pathway and its inhibition.

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References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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